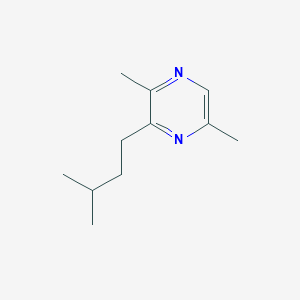

2,5-二甲基-3-(3-甲基丁基)吡嗪

描述

The compound 2,5-Dimethyl-3-(3-methylbutyl)pyrazine is a derivative of pyrazine, a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Pyrazines are known for their presence in various natural and synthetic compounds, often contributing to the flavor and aroma profiles of foods and materials. The specific substitution pattern of the 2,5-dimethyl and 3-(3-methylbutyl) groups on the pyrazine ring can influence the compound's physical, chemical, and sensory properties.

Synthesis Analysis

Synthesis of pyrazine derivatives can be achieved through various methods. For instance, a series of 2,5-di(aryleneethynyl)pyrazine derivatives, which are structurally related to 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, have been synthesized using a two-fold Sonogashira reaction involving 2,5-dibromo-3,6-dimethylpyrazine and different ethynylarenes . Another related compound, 3-ethyl-2,5-dimethylpyrazine, was synthesized chemoenzymatically from L-threonine, demonstrating the potential for biological pathways in the synthesis of pyrazine derivatives .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine showed that the phenyl rings are parallel to each other and inclined at an angle to the pyrazine ring . Similarly, the structure of 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine was confirmed by X-ray diffraction, revealing a planar molecule with uniform parallel stacks .

Chemical Reactions Analysis

Pyrazine derivatives undergo various chemical reactions. The compound 2,5-Di(aryleneethynyl)pyrazine, for instance, undergoes reduction to the radical anion at specific voltages, which is almost reversible at high scan rates . Arylative methylation of pyrazines using dimethyl sulfoxide as a methylating agent has also been reported, showcasing the versatility of pyrazine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The HOMO-LUMO gap of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine was found to be lower than that of a related benzene derivative, indicating differences in electronic properties . The UV-vis absorption and photoluminescence profiles of these compounds are also distinctive, with emissions being red-shifted in some cases . The regioselective oxidation of tetramethyl pyrazine led to the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, highlighting the reactivity of pyrazine rings towards oxidation .

科学研究应用

信息素合成和昆虫行为:最初认为该化合物是小火蚁(Wasmannia auropunctata)的下颌警报信息素,但后来的研究将其识别修正为其区域异构体 2,5-二甲基-3-(2-甲基丁基)吡嗪。研究表明,这些吡嗪在实验室和野外环境中吸引并逮捕蚂蚁,表明它们在害虫管理中具有潜在用途 (Showalter 等,2010).

昆虫的防御机制:在叶虫 Phyllium westwoodii 中,这种吡嗪是昆虫受到干扰时释放的防御性喷雾剂的成分。这一发现标志着首次在竹节虫昆虫的防御腺喷雾剂中发现吡嗪 (Dossey 等,2009).

化学生态学:该化合物已在澳大利亚坡内蚁 Rhytidoponera metallica 的头部被发现。这样的发现有助于理解蚁种的化学生态学和交流 (Tecle 等,1987).

其他昆虫的信息素合成:它已被合成作为韩国杏黄蜂(Eurytoma maslovskii)雌性的性别特异性挥发物,表明其在昆虫交流中以及可能在农业害虫管理中的作用 (Mori 和 Yang,2017).

香精和香料:研究已经探索了相关吡嗪化合物在香烟香精中的应用,表明在香精和香料工业中具有潜在用途 (建山和华武,2004).

食品化学:该化合物已在糖-氨模型系统中吡嗪形成途径的背景下进行了研究,这与食品加工和风味开发相关 (Shibamoto 和 Bernhard,1977).

分子印迹:该化合物已成为合成聚合物分子印迹技术的目标,旨在改进食品工业中风味化合物的分析和分离 (Cruz 等,1999).

安全和危害

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

2,5-dimethyl-3-(3-methylbutyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-8(2)5-6-11-10(4)12-7-9(3)13-11/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAYKGYKYHEINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

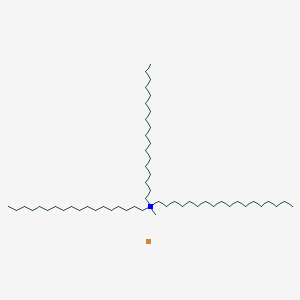

Canonical SMILES |

CC1=CN=C(C(=N1)CCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-3-(3-methylbutyl)pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)

![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)